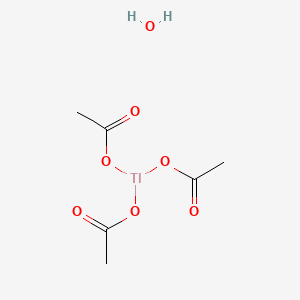

Thallium(Iii) Acetate Hydrate

Description

The exact mass of the compound Thallium(Iii) Acetate Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thallium(Iii) Acetate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thallium(Iii) Acetate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diacetyloxythallanyl acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTXITFTYPFDIU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Tl](OC(=O)C)OC(=O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62811-75-0 | |

| Record name | Thallium(III) acetate sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Thallium(III) Mediated Oxidation in Organic Synthesis: A Technical Guide for Advanced Methodologies

Executive Summary

Thallium(III) compounds are among the most versatile and selective two-electron oxidants available in the synthetic organic chemist's arsenal[1]. Despite the inherent toxicity of thallium, its unique electrophilic properties enable transformations—such as oxidative rearrangements, ring contractions, and direct aromatic thallations—that are often impossible to achieve with transition metals like palladium or ruthenium. As a Senior Application Scientist, I have structured this guide to move beyond mere reaction schemes, focusing instead on the causality of ligand selection , the mechanistic drivers of oxythallation , and the implementation of self-validating experimental protocols .

Mechanistic Foundations: The Thermodynamic Engine

The oxidative power of Thallium(III) is fundamentally driven by its position as a heavy p-block element. It possesses a strong thermodynamic driving force to undergo a two-electron reduction from the

Unlike transition metals that often engage in one-electron radical pathways, Thallium(III) acts as a soft, highly electrophilic Lewis acid that orchestrates strictly two-electron heterolytic processes. The core mechanism governing its reactivity with unsaturated systems is oxythallation .

The Oxythallation and Rearrangement Pathway

The interaction between a Tl(III) salt and a

-

Electrophilic Activation : The highly electron-deficient Tl(III) center coordinates to the

-bond, forming an activated -

Nucleophilic Trapping : A nucleophile (typically the solvent, such as methanol, or an intramolecular hydroxyl group) attacks the complex, yielding a stable C-Tl(III)

-bond known as the oxythallation adduct. -

Reductive Elimination & 1,2-Migration : The carbon-thallium bond is exceptionally weak. Heterolytic cleavage occurs, expelling

as a superb leaving group. To stabilize the nascent positive charge, an adjacent alkyl or aryl group undergoes a Wagner-Meerwein-type 1,2-migration, driving the structural rearrangement[3].

Mechanistic pathway of Tl(III)-mediated oxythallation and 1,2-oxidative rearrangement.

The Causality of Ligand Selection

A critical error in synthetic design is treating all Tl(III) reagents as interchangeable. The counterion (ligand) covalently bound to the thallium center directly dictates its electrophilicity and, consequently, the reaction pathway.

Table 1: Comparative Reactivity of Thallium(III) Reagents

| Reagent | Chemical Formula | Ligand Nature | Electrophilicity | Typical Solvents | Primary Synthetic Application |

| TTN | Weakly coordinating | Extremely High | MeOH, TMOF, MeCN | Oxidative rearrangements of ketones/olefins[3] | |

| TTFA | Electron-withdrawing | High | TFA, | Electrophilic aromatic thallation, biaryl coupling[4] | |

| TTA | Strongly coordinating | Moderate | AcOH, | Mild oxidations, dimethoxylation of alkenes[5] |

Causality in Action: Thallium(III) nitrate (TTN) is highly electrophilic because the nitrate ion is a weak ligand, leaving the metal center highly positive[2]. It is the premier choice for rapid oxidative rearrangements. Conversely, Thallium(III) trifluoroacetate (TTFA) provides the exact balance of Lewis acidity required to activate deactivated aromatic rings for electrophilic thallation without triggering unwanted oxidative cleavage[4].

Key Synthetic Transformations & Field-Proven Insights

A. Oxidative Rearrangement of Ketones

The conversion of acetophenones to methyl arylacetates is a hallmark of TTN chemistry.

-

The Insight: Performing this reaction in pure methanol often leads to sluggish kinetics or over-oxidation. By utilizing Trimethyl Orthoformate (TMOF) as a co-solvent, the ketone is rapidly converted into an enol ether/acetal in situ. TMOF acts as a dehydrating scavenger, preventing the hydrolysis of TTN and locking the substrate into the reactive enol form, which cleanly undergoes the 1,2-aryl shift[3].

B. Ring Contraction of Homoallylic Alcohols

Homoallylic alcohols, such as 2-(3,4-dihydronaphthalen-1-yl)-ethanol, can be oxidized to form indan derivatives.

-

The Insight: The pendant hydroxyl group is not merely a passive functional group; it actively coordinates to the Tl(III) center. This coordination directs the regioselectivity of the electrophilic attack onto the double bond, ensuring that the subsequent heterolysis drives a ring contraction rather than a simple solvent addition[5].

Self-Validating Experimental Protocols

A robust chemical protocol should provide the operator with real-time feedback. Thallium(III) oxidations are inherently self-validating systems . Because Thallium(I) salts (such as

Standardized self-validating workflow for Thallium(III) mediated oxidation protocols.

Protocol 1: Synthesis of Methyl Arylacetates from Acetophenone

-

Preparation: Dissolve 1.0 mmol of the acetophenone derivative in a mixture of 5 mL Methanol and 5 mL Trimethyl Orthoformate (TMOF). Causality: TMOF drives in situ acetalization, preventing

-oxidation[3]. -

Oxidation: Add 1.1 mmol of solid TTN trihydrate in a single portion.

-

Validation: Stir at room temperature. Within 5 to 15 minutes, observe the heavy precipitation of white Thallium(I) nitrate. This confirms the oxidative rearrangement is proceeding.

-

Quenching: Once precipitation ceases and TLC indicates consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous

. -

Isolation: Filter the entire biphasic mixture through a tightly packed pad of Celite to safely remove the toxic

precipitate. Extract the filtrate with

Protocol 2: Ring Contraction of Homoallylic Alcohols

-

Preparation: Dissolve 0.65 mmol of the homoallylic alcohol (e.g., 2-(3,4-dihydronaphthalen-1-yl)-ethanol) in 3 mL of a solvent system comprising AcOH/

(2:1 ratio). Causality: Aqueous acidic media stabilize the Tl(III) species while providing the necessary protic environment for the rearrangement[5]. -

Oxidation: Add 1.1 equivalents (0.72 mmol) of Thallium(III) tripropionate (TTP) or TTFA.

-

Validation: Stir the mixture for 2 hours at room temperature, monitoring for the characteristic Tl(I) salt precipitation.

-

Quenching: Carefully neutralize the acidic medium by adding solid

in small portions to prevent aggressive effervescence[5]. -

Isolation: Dilute with ethyl acetate and water. Extract the aqueous phase twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

, and purify via flash chromatography to isolate the contracted indan derivative[5].

Safety, Toxicity, and Environmental Grounding

Thallium compounds are extremely toxic, acting as potassium mimics in biological systems and disrupting critical cellular functions[2]. Their use in modern drug development is restricted strictly to early-stage discovery or intermediate synthesis where the metal can be rigorously purged.

-

Mitigation: All reactions must be conducted in a high-performance fume hood. The Celite filtration step detailed in the protocols is mandatory to physically sequester the

salts before aqueous extraction, preventing contamination of the organic product and minimizing exposure during separatory funnel handling.

References

-

[4] Thallium in organic synthesis. XXII. Electrophilic aromatic thallation using thallium(III) trifluoroacetate. Simple synthesis of aromatic iodides | Journal of the American Chemical Society. ACS Publications. 4

-

[5] Reaction of Thallium(III) Salts with Homoallylic Alcohols: Ring Contraction vs. Dimethoxylation. PMC - National Institutes of Health. 5

-

[1] Thallium(III) in Organic Synthesis | Request PDF. ResearchGate. 1

-

[3] Thallium in organic synthesis. 43. Novel oxidative rearrangements with thallium(III) nitrate (TTN) in trimethyl orthoformate (TMOF) | Journal of the American Chemical Society. ACS Publications. 3

Sources

Core Directive: Mastering the Medium: A Technical Guide to the Solubility of Thallium(III) Acetate in Acetic Acid and Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a powerful oxidizing agent, thallium(III) acetate [Tl(OAc)₃] is a valuable tool in the synthetic chemist's arsenal, enabling a range of transformations from oxidative rearrangements to the formation of complex heterocyclic systems.[1] However, its effective use is critically dependent on a nuanced understanding of its solubility, a factor that dictates reaction kinetics, homogeneity, and ultimately, the success of a synthetic protocol. This guide provides a deep, field-proven analysis of the solubility characteristics of thallium(III) acetate, moving beyond simple data points to explain the underlying chemical principles and provide actionable, trustworthy methodologies for the modern researcher.

The Solubility Dichotomy: Acetic Acid vs. Aprotic Organic Solvents

The solubility of thallium(III) acetate is a tale of two distinct solvent classes. Its behavior is not governed by simple polarity rules but by a complex interplay of coordination chemistry, common-ion effects, and the ability of the solvent to stabilize the thallium(III) species.

Acetic Acid: The Ideal Medium

Glacial acetic acid is the solvent of choice for the vast majority of reactions involving thallium(III) acetate. The compound is not just soluble, but highly soluble in this medium. This exceptional compatibility arises from several factors:

-

Common Ion Effect & Le Châtelier's Principle: The presence of a high concentration of acetate ions from the solvent suppresses the dissociation of the Tl-OAc bonds, stabilizing the compound in solution.

-

Synthesis Precedent: Thallium(III) acetate is often prepared by reacting thallium(III) oxide with acetic acid, underscoring the inherent stability and compatibility of the compound in this solvent.[1][2]

-

Reaction Environment: The use of acetic acid provides a polar, protic environment that facilitates many of the electrophilic oxidation reactions for which Tl(OAc)₃ is known.[3][4]

Organic Solvents: A Landscape of Limited Solubility

In contrast to acetic acid, the solubility of thallium(III) acetate in common aprotic organic solvents is markedly lower. While it exhibits some solubility in alcohols, its utility in solvents like ethers, chlorinated hydrocarbons, or aromatic hydrocarbons is severely restricted.[1] This is primarily due to the significant covalent character of the thallium-acetate bonds. Without the stabilizing influence of a high acetate concentration or a strongly coordinating protic solvent, the energy required to break down the crystal lattice is not sufficiently compensated by solvent-solute interactions, leading to poor dissolution. This necessitates careful consideration when planning syntheses with substrates that are themselves insoluble in acetic acid.

Quantitative & Qualitative Solubility Overview

The following table summarizes the solubility of thallium(III) acetate across various solvents, providing a practical reference for experimental design.

| Solvent | Formula | Type | Solubility Profile | Notes & Rationale |

| Acetic Acid | CH₃COOH | Polar Protic | Highly Soluble | The optimal solvent for most applications.[1] |

| Water | H₂O | Polar Protic | Soluble | Moderately soluble, though hydrolysis can be a concern.[1][5][6] |

| Alcohols (e.g., Methanol) | CH₃OH | Polar Protic | Soluble | Can serve as an alternative solvent, but may participate in reactions.[1] |

| Acetonitrile | CH₃CN | Polar Aprotic | Slightly Soluble | Limited solubility; potential for coordination with the thallium center. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Very Slightly Soluble | Poor solubility limits its use as a primary solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar Aprotic | Insoluble | Insufficient polarity to overcome the lattice energy. |

| Toluene | C₇H₈ | Nonpolar Aprotic | Insoluble | Not a viable solvent for this reagent. |

Experimental Protocol: Gravimetric Determination of Solubility

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following gravimetric method provides a self-validating system for accurately determining the solubility of thallium(III) acetate in any solvent of interest.

Causality and Experimental Choices

-

24-Hour Equilibration: A prolonged equilibration period with constant agitation is critical to ensure the solution reaches true saturation. Shorter times can lead to an underestimation of solubility.

-

0.22 µm Syringe Filtration: This step is non-negotiable. It guarantees that the sampled aliquot is free of any undissolved micro-particulate matter, which would otherwise artificially inflate the final mass measurement.

-

Drying to a Constant Weight: This ensures the complete removal of the solvent. For higher-boiling solvents like acetic acid, this may require vacuum-assisted drying. The "constant weight" criterion validates that the measurement reflects only the mass of the solute.

Step-by-Step Methodology

-

Preparation: Add an excess of thallium(III) acetate to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial.

-

Equilibration: Place the vial on a shaker or stir plate in a temperature-controlled environment (e.g., 25°C) for 24 hours.

-

Settling: Allow the vial to stand undisturbed for at least 2 hours for the excess solid to sediment.

-

Sampling: Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette. Immediately pass this volume through a 0.22 µm solvent-compatible syringe filter into a pre-weighed, dry crystallizing dish.

-

Evaporation: Place the crystallizing dish in a ventilated area (fume hood) and allow the solvent to evaporate completely. Gentle heating or a vacuum oven may be used to expedite this process.

-

Measurement: Once the dish is completely dry (verified by cooling in a desiccator and weighing to a constant mass), record the final mass.

-

Calculation: Solubility ( g/100 mL) = [(Mass of Dish + Solute) – (Mass of Dish)] / (Volume of Aliquot) * 100

Workflow Visualization

Caption: Workflow for the gravimetric determination of solubility.

Authoritative Grounding: Safety, Handling, and Mechanistic Implications

Trustworthiness: A Mandate for Safety

Thallium(III) acetate is classified as acutely toxic and can be fatal if swallowed or inhaled.[5] Chronic exposure may cause damage to organs.[5] Adherence to strict safety protocols is not optional; it is a requirement for trustworthy and responsible science.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with side shields at all times.[7] For handling the solid, a respirator is recommended.[5][8]

-

Waste Disposal: All thallium-contaminated waste, including solvents and disposable labware, must be disposed of as hazardous waste according to institutional and federal guidelines.[9]

-

In case of Exposure:

Logical Relationships: How Solubility Governs Synthesis

The choice of solvent, dictated by solubility, directly impacts the entire reaction system. This relationship can be visualized as a cascade of dependencies.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Thallium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thallium (III) Acetate - ProChem, Inc. [prochemonline.com]

- 6. americanelements.com [americanelements.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Oxidation State Dichotomy: Divergent Reactivity of Thallium(I) and Thallium(III) Acetates in Advanced Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Causality of the Inert Pair Effect

In the realm of advanced organic synthesis and drug development, the choice of reagent oxidation state can completely alter a reaction's mechanistic trajectory. As a Senior Application Scientist, I frequently observe that the divergent reactivity between Thallium(I) acetate (TlOAc) and Thallium(III) acetate (Tl(OAc)₃) is one of the most elegant demonstrations of the 6s² "inert pair effect."

Because the 6s electrons in thallium are highly stabilized by relativistic effects, the +1 oxidation state is thermodynamically favored. Consequently, Tl(I) acetate acts as a stable, mild base and a highly efficient halide scavenger in transition-metal catalysis[1]. Conversely, Tl(III) acetate is heavily destabilized, making it a potent, highly electrophilic oxidant driven by the thermodynamic desire to reduce back to Tl(I)[2]. This whitepaper dissects the causality behind these distinct reactivity profiles, providing actionable, self-validating protocols for their application in cross-coupling and oxidative rearrangements.

Thallium(I) Acetate: The Catalytic Accelerator in Cross-Coupling

Mechanistic Role: Halide Abstraction and Cationic Palladium Generation

Thallium(I) acetate does not typically participate in direct substrate oxidation. Instead, its primary synthetic utility lies in its role as a stoichiometric additive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings.

When a neutral Palladium(II)-halide intermediate is formed following oxidative addition, the reaction can stall due to the strong coordination of the halide (e.g., bromide or iodide). TlOAc acts as an aggressive halide scavenger. The immense lattice energy of the resulting thallium(I) halide (TlX) drives its rapid precipitation from the organic solvent. This abstraction forces the palladium complex into a highly reactive, coordinatively unsaturated cationic Pd(II) state [3].

This cationic shift is critical for controlling regioselectivity. For instance, in the Heck arylation of electron-rich enol ethers, the addition of TlOAc switches the pathway to favor α-arylation by preventing halide re-coordination, which would otherwise lead to a mixture of isomers[3].

Mechanism of Tl(I) Acetate accelerating Pd-catalyzed cross-coupling via halide abstraction.

Thallium(III) Acetate: The Electrophilic Engine for Oxythallation

Mechanistic Role: Electrophilic Addition and Oxidative Rearrangement

Unlike its +1 counterpart, Thallium(III) acetate is a strong Lewis acid and a potent two-electron oxidant. Its primary reactivity mode is oxythallation —the electrophilic attack on electron-rich π-systems (alkenes, alkynes, and enols).

The causality of this reaction is driven by the instability of the resulting organothallium(III) intermediate. Once Tl(OAc)₃ adds across a double bond, the C–Tl bond is highly labile. The thermodynamic driving force to reduce Tl(III) to Tl(I) triggers a spontaneous heterolytic cleavage of the C–Tl bond. This cleavage is coupled with either a nucleophilic attack by the solvent (e.g., methanol or acetic acid) or a highly stereospecific 1,2-migration of an adjacent alkyl or aryl group[4].

A classic application is the oxidative rearrangement of chalcones or the dehydrogenation of flavanones to flavones, where Tl(OAc)₃ facilitates the cleavage of the C-H bond and subsequent rearrangement to yield complex flavonoid architectures[4][5].

Oxythallation pathway: Tl(III) drives electrophilic attack, rearrangement, and self-reduction.

Quantitative Comparison of Reactivity Profiles

To streamline decision-making in route scouting, the following table summarizes the divergent properties of the two reagents:

| Parameter | Thallium(I) Acetate (TlOAc) | Thallium(III) Acetate (Tl(OAc)₃) |

| Oxidation State | +1 (Stable, Inert Pair) | +3 (Unstable, Highly Electrophilic) |

| Primary Function | Halide scavenger, base, catalyst additive | Stoichiometric oxidant, electrophile |

| Key Reactions | Regioselective Heck, Suzuki-Miyaura | Oxythallation, Oxidative Cleavage, Ring Contraction |

| Typical Equivalents | 1.1 - 2.0 eq (relative to substrate/halide) | 1.0 - 1.2 eq (relative to substrate) |

| Reaction Byproduct | Insoluble Tl(I) Halides (e.g., TlBr, TlI) | Tl(I) Acetate (TlOAc) |

| Solvent Compatibility | DMF, Acetonitrile, Aqueous mixtures | Acetic Acid, Methanol, THF |

Experimental Methodologies & Self-Validating Protocols

As a matter of scientific integrity, a protocol must be self-validating. The visual and analytical cues embedded in these procedures ensure the chemist can verify the mechanistic progression in real-time.

Protocol A: Regioselective Heck Arylation Promoted by Tl(I) Acetate

Objective: Achieve strict α-arylation of an electron-rich vinyl ether using a Pd-catalyst and TlOAc[3].

-

Preparation: In a flame-dried Schlenk flask under argon, charge Palladium(II) acetate (0.05 eq), 1,3-bis(diphenylphosphino)propane (dppp) (0.10 eq), and Thallium(I) acetate (1.2 eq).

-

Solvent Addition: Add anhydrous DMF (10 mL/mmol substrate). Stir for 10 minutes at room temperature to allow pre-catalyst complexation.

-

Substrate Addition: Inject the aryl halide (1.0 eq) followed by the vinyl ether (2.0 eq).

-

Reaction & Self-Validation: Heat the mixture to 80°C. Validation Check: Within 30 minutes, a heavy, pale-yellow/white precipitate (Tl-halide) must form. The formation of this solid is the macroscopic evidence of halide abstraction and the generation of the cationic Pd(II) species.

-

Workup: Cool to room temperature. Filter the suspension through a pad of Celite to safely remove the highly toxic Tl-halide salts. Wash the organic layer with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Protocol B: Oxidative Rearrangement of Chalcones via Tl(III) Acetate

Objective: Induce a 1,2-aryl migration in a 4-methoxychalcone to yield a 1,3-diaryl-1-propanone derivative[4].

-

Preparation: Dissolve the chalcone substrate (1.0 eq) in a mixture of anhydrous methanol and trimethyl orthoformate (to act as a water scavenger and nucleophile source).

-

Oxidant Addition: Add Thallium(III) acetate (1.1 eq) in one portion.

-

Reaction & Self-Validation: Stir the reaction at room temperature or gentle reflux (depending on substrate sterics). Validation Check: The reaction mixture will initially be homogeneous. As the oxythallation and subsequent rearrangement occur, Tl(III) is reduced to Tl(I). Because Tl(I) acetate is significantly less soluble in non-polar/methanolic mixtures than Tl(III), a white precipitate of TlOAc will gradually form, serving as an internal kinetic indicator of reaction progress.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Filter the precipitated Tl(I) salts through Celite. Extract the filtrate with dichloromethane, dry, and purify via silica gel chromatography.

Trustworthiness: Safety and Environmental Grounding

Thallium compounds, regardless of oxidation state, are exceptionally toxic, causing severe neurological and gastrointestinal damage by mimicking potassium ions in biological systems.

-

Containment: All weighing and transfer operations must be performed in a specialized glovebox or a high-velocity fume hood.

-

Waste Segregation: Thallium waste must never be mixed with standard heavy metal waste. It requires dedicated, clearly labeled containers for specialized incineration.

-

Decontamination: Spills should be treated with aqueous sodium iodide to precipitate the highly insoluble Thallium(I) iodide, which can then be safely swept up and disposed of.

References

- Amit Varale, Nandini Hilage. "Kinetic and Mechanistic study of oxidation of isonicotinic acid hydrazide by Thallium (III) in acidic medium.

- "Product Class 4: Thallium Compounds." Thieme Connect.

- Om V. Singh, et al. "Oxidation of Flavonols Via Oxythallation Using Thallium(III) Acetate(TTA) and Thallium(III) Nitrate(TTN) in Methanol.

- Karl S. A. Vallin. "Regioselective Heck Coupling Reactions." Diva-portal.

- W. D. Ollis, K. L. Ormand, I. O. Sutherland. "The oxidative rearrangement of olefins by thallium(III) acetate. Part I. Oxidative rearrangement of chalcones." Journal of the Chemical Society C: Organic.

- "The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. The oxidative rearrangement of olefins by thallium(III) acetate. Part I. Oxidative rearrangement of chalcones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Thallium(III) Acetate Hydrate (CAS 2570-63-0) for Advanced Synthesis

This document provides an in-depth technical overview of Thallium(III) acetate hydrate, a powerful and versatile reagent in modern organic synthesis. It is intended for researchers, chemists, and drug development professionals who require a nuanced understanding of this compound's properties, reactivity, and safe handling. Beyond a simple recitation of facts, this guide offers field-proven insights into the causality behind its applications, ensuring that experimental designs are not only effective but also inherently self-validating.

Core Characteristics and Physicochemical Properties

Thallium(III) acetate, particularly in its hydrated form, is a white to off-white crystalline powder.[1] Its utility in organic chemistry stems from its nature as a potent oxidizing agent and a source of electrophilic thallium(III).[1][2] A comprehensive understanding of its physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of Thallium(III) Acetate

| Property | Value | Source(s) |

| CAS Number | 2570-63-0 | [3] |

| Molecular Formula | Tl(C₂H₃O₂)₃ | [3] |

| Molecular Weight | 381.52 g/mol (anhydrous) | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 182 °C (decomposes) | [4] |

| Solubility | Soluble in hot acetic acid, alcohols, and water | [1][4] |

| Crystal Structure (Anhydrous) | Monoclinic, Space Group C2/c | [3] |

| Crystal Structure (Monohydrate) | Monoclinic, Space Group C2/c | [3] |

The Principle of Oxythallation: A Mechanistic Overview

The synthetic utility of Thallium(III) acetate is largely predicated on the oxythallation reaction. This process involves the electrophilic addition of the thallium(III) species across a double or triple bond. The choice of solvent plays a crucial role in the outcome, as it often participates in the reaction as a nucleophile.

The generally accepted mechanism for the oxythallation of an alkene, for instance, proceeds through several key steps:

-

Electrophilic Attack: The Tl(OAc)₃ acts as a potent electrophile, attacking the π-system of the alkene to form a transient, cyclic thallinium ion intermediate.[1][5]

-

Nucleophilic Addition: A nucleophile, typically the solvent (e.g., methanol, water, or acetic acid), attacks the more substituted carbon of the intermediate from the anti-face. This results in the formation of a stable organothallium intermediate.[1]

-

Dethallation: The C-Tl bond is then cleaved, often with concomitant rearrangement or substitution, to yield the final oxidized product. The thallium is reduced from Tl(III) to Tl(I) in the process.

This mechanistic pathway is the foundation for the various transformations mediated by Thallium(III) acetate, including oxidative rearrangements, cyclizations, and oxidations.[1][2][4]

Key Synthetic Applications and Field-Proven Protocols

While Thallium(III) acetate has a broad range of applications, its use in the oxidative rearrangement of chalcones and flavanones to synthesize isoflavones is particularly noteworthy.[6][7][8] This transformation is biomimetic, mimicking the 1,2-aryl migration observed in the biosynthesis of isoflavonoids.[6]

Oxidative Rearrangement of Chalcones to Isoflavone Precursors

This reaction provides a powerful method for carbon-carbon bond formation and skeletal rearrangement. The driving force is the formation of a more stable carbocationic intermediate following the initial oxythallation, which then facilitates the 1,2-aryl shift.[6][9]

Caption: Oxidative rearrangement of a chalcone using Thallium(III) acetate.

Protocol: Synthesis of a 1,2-Diaryl-3,3-dimethoxypropan-1-one Derivative

This protocol is adapted from established procedures for thallium(III)-mediated oxidative rearrangements and should be performed with rigorous safety precautions.[1][6][9]

Materials:

-

Chalcone derivative (1.0 mmol)

-

Thallium(III) acetate hydrate (1.1 mmol, 1.1 eq.)

-

Anhydrous Methanol (20 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Experimental workflow for Thallium(III) acetate mediated synthesis.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone (1.0 mmol) in anhydrous methanol (20 mL). Stir at room temperature until a homogeneous solution is obtained.

-

Reagent Addition: To the stirred solution, add Thallium(III) acetate hydrate (1.1 mmol) in small portions over 5-10 minutes. The reaction is typically run at room temperature. An ice bath may be kept on standby to manage any potential exotherm, though this is not always necessary.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be meticulously monitored by Thin-Layer Chromatography (TLC). A key aspect of a self-validating protocol is to ensure the complete consumption of the starting material before proceeding to the workup. This prevents contamination of the final product with unreacted chalcone.

-

Workup and Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL). This step is crucial to neutralize any acidic byproducts and to quench the reactivity of any remaining thallium species.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (30 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure using a rotary evaporator. The crude product should then be purified by silica gel column chromatography to yield the desired 1,2-diaryl-3,3-dimethoxypropan-1-one.

Safety, Handling, and Waste Disposal: A Mandate for Extreme Caution

Thallium(III) acetate is an extremely toxic compound. It is fatal if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[7][10] All operations involving this reagent must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Table 2: Hazard and Safety Information for Thallium(III) Acetate Hydrate

| Hazard Category | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity | 💀 | Danger | H300 + H330: Fatal if swallowed or if inhaled. |

| Systemic Toxicity | ⚕️ | Danger | H373: May cause damage to organs through prolonged or repeated exposure. |

| Environmental Hazard | 環境 | Warning | H411: Toxic to aquatic life with long lasting effects. |

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves, and chemical splash goggles with a face shield are required at all times.[10][11] For handling the solid, a respirator with appropriate cartridges (e.g., type P2 or N95) is essential.[2][11]

-

Engineering Controls: Always handle Thallium(III) acetate hydrate in a well-ventilated chemical fume hood.[10]

-

Handling: Avoid creating dust.[10] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a locked, poison-rated cabinet, away from light and incompatible materials such as strong oxidizing agents and strong acids.[1][2] The container must be kept tightly closed.

-

Spill Response: In case of a spill, evacuate the area. Dampen the solid material with water to prevent dust formation and carefully transfer it to a sealed container for hazardous waste disposal.[12] Do not attempt to clean up a significant spill without specialized training and equipment.

-

Waste Disposal: All thallium-containing waste, including contaminated labware and reaction residues, must be collected in a dedicated, clearly labeled hazardous waste container.[13] Disposal must be carried out through a licensed professional waste disposal service.[10] Do not dispose of thallium waste down the drain.[12]

Conclusion: A Potent Tool Requiring Expert Handling

Thallium(III) acetate hydrate is an invaluable reagent for specific, advanced organic transformations, most notably the biomimetic synthesis of isoflavones. Its power lies in the predictable, yet nuanced, reactivity of the thallium(III) center through oxythallation pathways. However, its extreme toxicity necessitates a profound respect for safety protocols. By understanding the mechanistic underpinnings of its reactivity and adhering strictly to the handling and disposal guidelines outlined in this document, researchers can safely harness the synthetic potential of this potent chemical tool. As a final recommendation, given the inherent hazards, laboratories should always evaluate greener, less toxic alternatives where synthetically feasible.[1]

References

- Benchchem. (n.d.). Application Notes and Protocols for the Oxidative Rearrangement of Chalcones Using Thallium(III) Salts.

- Ollise, W. D., et al. (1968). The Oxidative Rearrangement of Chalcones by Thallic Acetate.

- Kinoshita, T., et al. (1985). Oxidative rearrangement of chalcones without a hydroxy group by thallium(III) nitrate in methanol. Journal of the Chemical Society, Perkin Transactions 1.

- Singh, O. V., & Kapoor, R. P. (1993). Synthesis of isoflavones containing naturally occurring substitution pattern by oxidative rearrangement of respective flavanones. Indian Journal of Chemistry - Section B.

- CookeChem. (n.d.). Thallium(III) acetate hydrate, Null, 2570-63-0.

- Singh, O. V., & Kapoor, R. P. (1992). Oxidation of flavanones using thallium(III) salts: a new route for the synthesis of flavones and isoflavones. Journal of the Chemical Society, Perkin Transactions 1.

- Patil, S., et al. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing.

- Ollis, W. D., et al. (1970). The oxidative rearrangement of olefins by thallium(III) acetate. Part II. Synthesis of isoflavones. Journal of the Chemical Society C: Organic.

- Ollis, W. D., et al. (1970). The oxidative rearrangement of olefins by thallium(III) acetate. Part I. Oxidative rearrangement of chalcones. Journal of the Chemical Society C: Organic.

- PubChem. (n.d.). Thallium (III) acetate.

- ResearchGate. (2025). Synthesis of Isoflavones Containing Naturally Occurring Substitution Pattern by Oxidative Rearrangement of Respective Flavanones Using Thallium(III)

- Mphahane, N., & van Otterlo, W. (2025). Total synthesis of isoflavonoids.

- Sigma-Aldrich. (n.d.). Thallium(III) acetate.

- National Oceanic and Atmospheric Administration. (n.d.).

- ChemicalBook. (2026).

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Benchchem. (n.d.). Technical Support Center: Controlling Stereochemistry in Thallium(III) Chloride Reactions.

- The Journal of Organic Chemistry. (n.d.). Notes.

- CookeChem. (n.d.). Thallium(III)

- Google Patents. (n.d.). US4438080A - Process for oxidizing thallium (I) to thallium (III).

- PubMed. (2010). The scope of thallium nitrate oxidative cyclization of chalcones; synthesis and evaluation of isoflavone and aurone analogs for their inhibitory activity against interleukin-5.

- Khandual, N. C., et al. (1973). Kinetics of Thallium (III) oxidation of aromatic ketones. Proceedings of the Indian Academy of Sciences - Section A.

- HD-Chemicals. (n.d.). Thallium(III)

- Wikipedia. (n.d.). Thallium(III)

- American Elements. (n.d.). Thallium(III)

- Strem. (n.d.). Thallium(III)

- Ereztech. (n.d.). Thallium (III)

-

Connect Journals. (2015). Efficient synthesis of 9-aryl-6-[3-(trifluoromethyl) phenyl][1][6] triazolo [4,3-Ą][1][8] naphthyridines using thallium (III) acetate under microwave irradiation.

- The Merck Index Online. (n.d.). Thallium(III)

- ACS Publications. (n.d.). Thallium in organic synthesis. XXII. Electrophilic aromatic thallation using thallium(III) trifluoroacetate.

- ACS Publications. (n.d.). Thallium in organic synthesis. XXXIII. One-step synthesis of methyl arylacetates from acetophenones using thallium(III)

- ACS Publications. (n.d.). Thallium in organic synthesis. XXXII. Oxidative rearrangement of olefins using thallium(III)

- Semantic Scholar. (n.d.). Oxydationen mit Thallium(III)

- ResearchGate. (2025). Oxidation of Flavonols Via Oxythallation Using Thallium(III) Acetate(TTA) and Thallium(III)

- Chemistry LibreTexts. (2024). 8.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Lumen Learning. (n.d.). 19.7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.nd.edu [chemistry.nd.edu]

- 3. Thallium(III) acetate - Wikipedia [en.wikipedia.org]

- 4. Thallium(III) acetate hydrate , Null , 2570-63-0 - CookeChem [cookechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The oxidative rearrangement of chalcones by thallic acetate: a chemical analogy for isoflavone biosynthesis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 8. The oxidative rearrangement of olefins by thallium(III) acetate. Part II. Synthesis of isoflavones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. The oxidative rearrangement of olefins by thallium(III) acetate. Part I. Oxidative rearrangement of chalcones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. rubingroup.org [rubingroup.org]

- 11. researchgate.net [researchgate.net]

- 12. THALLIUM ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. orgsyn.org [orgsyn.org]

The Silent Oxidant: A Technical Guide to Thallium(III) Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the history, mechanisms, and applications of thallium(III) reagents in oxidation reactions. As powerful and often uniquely selective oxidants, thallium(III) salts have carved a significant niche in the synthetic organic chemist's toolbox, despite their inherent toxicity. This document aims to provide a comprehensive understanding of when and how to effectively and safely employ these remarkable reagents.

A Historical Perspective: From a Green Twig to a Potent Reagent

Thallium, named from the Greek word "thallos" meaning "green shoot" due to its bright green spectral line, was discovered independently by William Crookes and Claude-Auguste Lamy in 1861.[1] However, the development of its chemistry, particularly in the realm of organic synthesis, was a more gradual process. For a considerable time, the chemistry of thallium and its derivatives remained relatively unexplored.[2]

The transformative potential of thallium-based reagents in organic chemistry was truly unlocked through the pioneering work of several key figures. The early investigations by Menzies, Gilman, and Abbott laid the groundwork. Later, the extensive and systematic studies by McKillop and Taylor in the late 1960s and 1970s revolutionized the use of thallium(III) nitrate (TTN), demonstrating its remarkable utility in a wide array of oxidative transformations.[2] Their work, along with contributions from others like Criegee with analogous heavy metal oxidants, established thallium(III) salts as indispensable reagents for specific and often challenging synthetic problems.

The Nature of the Oxidant: Thallium(III) Species and Their Reactivity

Thallium exists in two stable oxidation states: +1 and +3. The Tl(III) state is a moderately strong oxidizing agent, readily accepting two electrons to form the more stable Tl(I) state.[1] The reactivity of thallium(III) reagents can be finely tuned by the choice of counter-ions. The most commonly employed thallium(III) salts in organic synthesis include:

-

Thallium(III) Nitrate (TTN): A powerful and versatile oxidant, often used in methanol or acidic media.

-

Thallium(III) Acetate (TTA): A milder oxidant compared to TTN, typically used in acetic acid.

-

Thallium(III) Trifluoroacetate (TTFA): A highly electrophilic reagent, particularly effective for the thallation of aromatic compounds.

The general mechanism of thallium(III)-mediated oxidations often involves an initial electrophilic attack of the Tl(III) species on the substrate, followed by a two-electron transfer process. This can proceed through various pathways, including the formation of organothallium intermediates, which can then undergo further transformations.

Key Transformations and Mechanistic Insights

Thallium(III) reagents have been successfully employed in a wide range of oxidation reactions, each with its own mechanistic nuances.

Oxidation of Ketones and Chalcones: Rearrangements and α-Functionalization

One of the most significant applications of thallium(III) reagents is in the oxidative rearrangement of ketones and chalcones.

McKillop and Taylor demonstrated that acetophenones can be converted in a single step to methyl arylacetates in high yield using thallium(III) nitrate in methanol. This reaction proceeds via an initial α-thallation of the ketone, followed by a 1,2-aryl shift.

Experimental Protocol: Synthesis of Methyl Phenylacetate from Acetophenone using TTN

Materials:

-

Acetophenone

-

Thallium(III) nitrate trihydrate (TTN)

-

Methanol (reagent grade)

-

Nitric acid (10%)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve acetophenone (1.0 eq) in methanol.

-

Add a solution of thallium(III) nitrate trihydrate (1.1 eq) in a mixture of methanol and 10% nitric acid dropwise to the stirred solution of acetophenone at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford methyl phenylacetate.

Thallium(III) nitrate also effectively promotes the oxidative rearrangement of chalcones to give 1,2-diaryl-3,3-dimethoxypropan-1-ones. This transformation is believed to proceed through an initial oxythallation of the double bond, followed by a 1,2-aryl or 1,2-acyl migration.

Chalcone [label="Chalcone"]; TTN [label="Tl(NO₃)₃", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxythallation [label="Oxythallation Intermediate"]; Rearrangement [label="1,2-Aryl/Acyl Migration"]; Product [label="1,2-Diaryl-3,3-dimethoxypropan-1-one"];

Chalcone -> Oxythallation [label="+ Tl(NO₃)₃ / MeOH"]; Oxythallation -> Rearrangement; Rearrangement -> Product [label="- TlNO₃"]; }

Caption: Oxidative rearrangement of chalcones with TTN.

Oxidation of Alkenes and Alkynes

Thallium(III) salts react with alkenes and alkynes to provide a variety of oxidation products, depending on the reaction conditions and the substrate structure.

The reaction of alkenes with thallium(III) salts in the presence of a nucleophile (e.g., water, alcohols) leads to the formation of oxythallation adducts. These intermediates can then be converted to various products, such as glycols, ethers, or carbonyl compounds, upon reductive workup or by solvolysis.

The oxidation of alkynes with thallium(III) nitrate can lead to different products depending on the substitution pattern of the alkyne. For example, diarylacetylenes are converted to benzils, while dialkylacetylenes can yield acyloins or undergo oxidative cleavage to carboxylic acids.[3]

Aromatic Thallation and Subsequent Transformations

Thallium(III) trifluoroacetate (TTFA) is a particularly effective reagent for the electrophilic thallation of aromatic compounds. This reaction introduces a thallium bis(trifluoroacetate) group onto the aromatic ring, which can then be readily replaced by a variety of other functional groups.

This two-step sequence provides a powerful method for the regioselective functionalization of aromatic rings. For instance, the thallium intermediate can be treated with potassium iodide to yield aryl iodides, with potassium cyanide to give aryl nitriles, or photolyzed in the presence of ammonia to produce anilines.

Arene [label="Arene (Ar-H)"]; TTFA [label="Tl(OCOCF₃)₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylThallium [label="Arylthallium(III) bis(trifluoroacetate)\n(Ar-Tl(OCOCF₃)₂)"]; Functionalization [label="Functionalization Reagent\n(e.g., KI, KCN)"]; Product [label="Functionalized Arene\n(Ar-X)"];

Arene -> ArylThallium [label="+ TTFA"]; ArylThallium -> Product [label="+ Reagent"]; }

Caption: Aromatic functionalization via thallation.

Experimental Protocol: Synthesis of p-Iodotoluene from Toluene via Thallation

Materials:

-

Toluene

-

Thallium(III) trifluoroacetate (TTFA)

-

Trifluoroacetic acid (TFA)

-

Potassium iodide (KI)

-

Sodium thiosulfate solution (10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve thallium(III) trifluoroacetate (1.0 eq) in trifluoroacetic acid.

-

Add toluene (1.2 eq) to the stirred solution at room temperature.

-

Stir the mixture for 1-2 hours. The reaction progress can be monitored by observing the precipitation of the arylthallium intermediate.

-

Remove the trifluoroacetic acid under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., acetone) and add an aqueous solution of potassium iodide (2.0 eq).

-

Stir the mixture vigorously for 30 minutes. A yellow precipitate of thallium(I) iodide will form.

-

Filter off the thallium(I) iodide and wash the filter cake with diethyl ether.

-

Wash the filtrate with 10% sodium thiosulfate solution to remove any excess iodine, then with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford p-iodotoluene.

Comparative Analysis with Other Oxidizing Agents

While thallium(III) reagents are powerful, it is crucial to understand their advantages and disadvantages in comparison to other common oxidants.

| Oxidizing Agent | Key Advantages | Key Disadvantages |

| Thallium(III) Salts | High selectivity, mild reaction conditions, unique reactivity in rearrangements. | High toxicity, cost, generation of toxic waste. |

| Lead(IV) Acetate | Readily available, effective for glycol cleavage (Criegee oxidation).[4][5] | Toxicity of lead compounds, can be less selective than Tl(III) reagents. |

| Mercury(II) Salts | Effective for oxymercuration of alkenes. | High toxicity of mercury compounds, environmental concerns. |

| Hypervalent Iodine Reagents | Low toxicity, environmentally benign. | Can be less reactive than heavy metal oxidants, may require harsher conditions. |

Safety and Handling of Thallium(III) Reagents

EXTREME CAUTION IS REQUIRED WHEN HANDLING THALLIUM COMPOUNDS.

Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. They are cumulative poisons, and chronic exposure can lead to severe health issues, including neurological damage and hair loss.

Mandatory Safety Precautions:

-

Work in a certified chemical fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles.

-

Avoid inhalation of dust and vapors.

-

Prevent skin contact.

-

All thallium-containing waste must be segregated and disposed of as hazardous waste according to institutional and national regulations.

Conclusion and Future Outlook

Thallium(III) reagents, despite their significant toxicity, remain valuable tools in the arsenal of the synthetic organic chemist. Their unique reactivity in oxidative rearrangements and aromatic functionalization often provides solutions to synthetic challenges that are difficult to address with other reagents. The key to their successful application lies in a thorough understanding of their reactivity and a strict adherence to safety protocols.

Future research in this area will likely focus on the development of catalytic systems that utilize thallium in smaller, substoichiometric amounts, thereby minimizing waste and toxicity. Furthermore, the continued exploration of thallium(III)-mediated reactions in the synthesis of complex natural products and pharmaceuticals will undoubtedly lead to new and innovative synthetic strategies. For the discerning and well-informed researcher, the "silent oxidant" will continue to be a powerful ally in the art and science of chemical synthesis.

References

-

Thallium - Wikipedia. (URL: [Link])

- Product Class 4: Thallium Compounds.

-

Thallium(III) in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Aurones by the Oxidative Rearrangement of 2′-Hydroxychalcones with Thallium (III) Nitrate - Taylor & Francis. (URL: [Link])

-

Thallium in organic synthesis. XXVIII. Selective oxidation of acetylenes to carboxylic acids, acyloins, benzils, and arylacetic acids with thallium(III) nitrate | Journal of the American Chemical Society. (URL: [Link])

- Thallium(III) trifluoroacetate - Grokipedia.

-

Criegee oxidation - Wikipedia. (URL: [Link])

- Criegee oxidation - Grokipedia.

Sources

Thallium(III) Acetate Hydrate: Molecular Weight, Crystal Structure, and Applications in Macromolecular X-Ray Crystallography

Executive Summary

Thallium(III) acetate hydrate is a highly specialized organometallic reagent. While historically recognized as a versatile oxidizing agent in organic synthesis, its contemporary prominence lies in structural biology. Due to its high atomic number and solubility profile, it serves as a critical heavy-atom derivative for Multiple Isomorphous Replacement (MIR) and Single Isomorphous Replacement (SIR) phasing in X-ray crystallography. This whitepaper provides an in-depth technical analysis of its physicochemical properties, crystallographic structure, and field-proven methodologies for heavy-atom derivatization.

Physicochemical Profiling & Molecular Weight Analysis

Thallium(III) acetate exists in multiple hydration states, most notably as an anhydrous salt, a monohydrate, and a sesquihydrate. The hydration state strictly dictates the exact molecular weight and formula, which is a critical parameter when calculating precise molarities for heavy-atom soaking solutions in crystallographic trials.

The anhydrous form has a molecular weight of 381.52 g/mol [1][2]. However, the reagent is frequently supplied as a hydrate (e.g., monohydrate,

Table 1: Quantitative Physicochemical Data of Thallium(III) Acetate Variants

| Property | Anhydrous | Monohydrate |

| Chemical Formula | ||

| Molecular Weight | 381.52 g/mol | 399.53 g/mol |

| Density | 2.57 g/cm³ | 2.49 g/cm³ |

| Melting Point | 182 °C (Decomposes) | 182 °C (Decomposes) |

| Space Group | Monoclinic ( | Monoclinic ( |

| Unit Cell Volume (V) | N/A | 1067.0 ų |

Crystal Structure and Coordination Chemistry

The intrinsic crystallographic parameters of Thallium(III) acetate have been definitively resolved using X-ray diffraction. The anhydrous form crystallizes in the monoclinic system under the space group

Coordination Geometry & Structural Logic:

The structural stability of Thallium(III) acetate is driven by a combination of intramolecular chelation and intermolecular stacking. The central

To satisfy its valency and spatial requirements, the thallium atom forms two additional intermolecular bonds (measuring 2.57 Å) to adjacent molecules along the

Fig 1. Coordination geometry and intermolecular bonding of Thallium(III) acetate.

Application in X-Ray Crystallography: Heavy-Atom Derivatization

In macromolecular crystallography, solving the "phase problem" is a fundamental hurdle. Thallium(III) acetate hydrate is frequently utilized in heavy-atom screens because thallium (

Causality of Reagent Choice:

Unlike some heavy metals that suffer from poor solubility or induce immediate precipitation of the protein, Thallium(III) acetate is highly soluble in a variety of mother liquors. The solvent channels within macromolecular crystals allow the

Experimental Protocol: Self-Validating Heavy-Atom Soaking Workflow

To ensure reproducibility and prevent crystal destruction, the following self-validating protocol must be adhered to when performing heavy-atom derivatization with Thallium(III) acetate hydrate.

Step 1: Buffer Compatibility Verification Causality: Heavy metals will immediately precipitate in the presence of certain buffers (e.g., phosphates). Ensure the crystallization mother liquor is phosphate-free[7]. If precipitation occurs in a blank drop, the crystal must be transferred to a compatible stabilizing solution prior to soaking.

Step 2: Stock Solution Preparation Prepare a fresh 10 mM to 100 mM stock solution of Thallium(III) acetate hydrate. The stock must be dissolved directly into the stabilizing solution (mother liquor devoid of protein) to prevent osmotic shock to the crystal[7].

Step 3: The "Quick Soak" Execution Transfer the native protein crystal into a soaking drop containing a final concentration of 1 mM Thallium(III) acetate[6][7]. Causality: Prolonged exposure to heavy metals often degrades the delicate crystal lattice, leading to a severe loss of diffraction resolution. As demonstrated in the S. mutans AgI/II study, a brief 30-second "quick soak" is often highly effective for thallium incorporation while perfectly preserving the crystal's diffraction limits[6].

Step 4: Cryoprotection and Flash Freezing Immediately transfer the derivatized crystal through a cryoprotectant solution (e.g., mother liquor supplemented with 20% glycerol) and flash-freeze in liquid nitrogen to trap the heavy atom in its bound state and minimize radiation damage[6].

Step 5: Data Collection and Phasing Collect X-ray diffraction data, ensuring the wavelength is optimized for the Thallium anomalous signal, and proceed with MIR/SIR phase extraction[6].

Fig 2. Step-by-step heavy-atom derivatization workflow using Thallium(III) acetate.

Safety, Handling, and Toxicity

Thallium(III) acetate is classified as acutely toxic via inhalation, ingestion, and dermal contact. The minimum lethal dose for adults is approximately 12 mg/kg[1]. The compound acts as a cumulative poison, causing severe chronic organ damage and neurological degradation[2].

Mandatory Handling Protocols:

-

Engineering Controls: All stock preparations and crystal soaking procedures must be performed within a certified chemical fume hood[2][8].

-

Personal Protective Equipment (PPE): Double-gloving with nitrile gloves, protective eyewear, and a dedicated lab coat are mandatory.

-

Waste Disposal: Thallium-contaminated mother liquor, loops, and microcentrifuge tubes must be segregated into specific heavy-metal hazardous waste streams and must never be disposed of in standard biological or chemical waste[8].

References

- American Elements. "Thallium(III)

- Faggiani, R., & Brown, I. D. (1978). "Thallium(III)

- Wikipedia. "Thallium(III)

- Grokipedia. "Thallium(III)

- PMC. "Crystal Structure of the C-terminal Region of Streptococcus mutans Antigen I/II and Characterization of Salivary Agglutinin Adherence Domains". nih.gov.

- Ceitec.

Sources

- 1. Thallium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal Structure of the C-terminal Region of Streptococcus mutans Antigen I/II and Characterization of Salivary Agglutinin Adherence Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bic.ceitec.cz [bic.ceitec.cz]

- 8. Thallium (III) Acetate | Tl(OAc)3 | C6H9O6Tl - Ereztech [ereztech.com]

Technical Guide: Toxicity Profile and Safety Management of Thallium(III) Compounds

Executive Summary

The Oxidizing Trojan Horse. Thallium (Tl) is historically termed "The Poisoner's Poison" due to its stealthy pharmacokinetics. However, Thallium(III) (thallic) compounds present a dual-threat hazard distinct from their Thallium(I) (thallous) counterparts. While Tl(I) acts as a potassium mimic, Tl(III) compounds (e.g., Thallium(III) nitrate, Thallium(III) oxide) function first as potent oxidizing agents before undergoing in situ biological reduction to Tl(I).

This guide provides a rigorous technical analysis of Tl(III) toxicity, defining the mechanism of "reductive activation," and establishes a self-validating safety protocol for research handling.

Part 1: Chemical Nature & Mechanism of Action[1]

The "Reductive Activation" Hypothesis

Unlike Thallium(I), which is stable in aqueous solution at neutral pH, Thallium(III) is thermodynamically unstable in the cytosolic environment. It acts as a "pro-toxicant" that inflicts immediate oxidative damage before converting to the persistent Tl(I) phenotype.

-

Phase I: Oxidative Assault: Upon cellular entry, Tl

rapidly oxidizes intracellular thiols (Glutathione, Cysteine residues), depleting the cell's antioxidant reserves. This generates Reactive Oxygen Species (ROS) and initiates mitochondrial permeability transition pore (mPTP) opening. -

Phase II: The Potassium Trojan Horse: The reduction of Tl

yields Tl -

Phase III: Ribosomal & Enzymatic Arrest: Once intracellular, Tl

binds with higher affinity than K

Visualization of Toxicity Pathway

The following diagram illustrates the cascade from Tl(III) exposure to cellular necrosis.

Caption: Figure 1.[2] The dual-phase toxicity of Thallium(III): Immediate oxidative stress followed by Potassium mimicry and metabolic collapse.

Part 2: Safety Data Sheet (SDS) Technical Summary

The following data aggregates toxicology profiles for Thallium(III) Nitrate (CAS: 13746-98-0), the most common soluble Tl(III) salt used in synthesis.

Physical & Chemical Properties

| Property | Value/Description | Significance |

| Appearance | White to colorless deliquescent crystals | Hard to detect visually on surfaces.[1] |

| Solubility | Highly soluble in water; hydrolyzes to form brown Tl | Spills often leave insoluble brown residue upon drying.[1] |

| Redox Potential | Strong oxidizer.[1] Incompatible with organics/reducing agents. | |

| Stability | Hygroscopic; decomposes at >100°C | Must be stored under inert gas or tightly sealed.[1] |

Toxicology Profile (GHS Classification)

| Hazard Class | Category | H-Statement | Critical Effect |

| Acute Oral | Cat 1/2 | H300: Fatal if swallowed | LD50 (Mouse) ~15 mg/kg. Rapid GI absorption.[1] |

| Acute Inhalation | Cat 1/2 | H330: Fatal if inhaled | Dust/mists are rapidly systemic.[1] |

| STOT - RE | Cat 2 | H373: Damage to organs | CNS (neuropathy), Liver, Kidneys, Alopecia. |

| Aquatic Acute | Cat 1 | H411: Toxic to aquatic life | Bioaccumulates; strictly regulated disposal. |

Part 3: Safe Handling & Experimental Protocol

Engineering Controls & PPE

Trustworthiness Check: Standard nitrile gloves are insufficient for prolonged contact with organic thallium solutions.[1]

-

Primary Barrier: Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm). For powder handling, a Glovebox is mandatory to prevent inhalation of dust.

-

Glove Protocol: Double-gloving method.[1] Inner layer: Nitrile (4 mil). Outer layer: Long-cuff Nitrile or Neoprene (8 mil).

-

Respiratory: If outside containment (emergency only), use P100/HEPA filtration.

Solubilization & Synthesis Protocol

Tl(III) salts hydrolyze rapidly in neutral water, precipitating brown Thallium(III) oxide (

-

Acidification: Always dissolve Tl(III) salts in dilute mineral acid (e.g., 0.1 M HNO

or HClO -

Avoid Chlorides: Tl(III) forms stable chloro-complexes (

) but can also reduce to insoluble TlCl (Tl(I)) if reducing agents are present. -

Oxidizer Isolation: Never weigh Tl(III) nitrate on paper or mix directly with dry organic reducing agents (risk of fire).

Handling Workflow Diagram

Caption: Figure 2. Operational workflow for Tl(III) handling, emphasizing acidification and segregation.

Part 4: Emergency Response & Medical Countermeasures

The "Prussian Blue" Mechanism

Standard heavy metal chelators (like BAL or EDTA) are often contraindicated for Thallium as they can redistribute the metal to the brain. The only FDA-approved treatment is Radiogardase (Insoluble Prussian Blue) .

-

Mechanism: Prussian Blue (Ferric hexacyanoferrate) forms a crystal lattice with a cage size perfectly adapted to trap Tl

ions. -

Enterohepatic Interruption: Thallium is secreted into the bile, reabsorbed in the gut, and recirculated (Enterohepatic Circulation).[3] Prussian Blue binds Tl in the gut lumen, preventing reabsorption and forcing fecal excretion.[3][4]

Emergency Treatment Diagram

Caption: Figure 3.[5] Mechanism of Prussian Blue in interrupting the lethal enterohepatic circulation of Thallium.[3][6]

Part 5: Waste Disposal & Decontamination[2]

Critical Rule: Never dispose of Thallium down the drain. It persists indefinitely in the environment.

The Sulfide Precipitation Protocol

To render soluble Tl(III) waste safer for solid disposal, it must be precipitated. Note that Tl(III) is an oxidizer; direct addition of sulfide can generate sulfur dioxide gas.

Step-by-Step Protocol:

-

Reduction: Treat the Tl(III) waste stream with Sodium Metabisulfite (

) to reduce Tl -

Precipitation: Adjust pH to ~9-10 using NaOH. Add Sodium Sulfide (

) in excess. -

Result: Black precipitate of Thallous Sulfide (

) forms.[1][7] -

Filtration: Filter the black solid. The solid is packaged as hazardous solid waste. The filtrate should be tested (using a drop of sulfide solution) to ensure no further precipitation occurs before disposal as aqueous hazardous waste.

Surface Decontamination

For spills, do not use simple water (spreads contamination).

-

Cover spill with absorbent pads.[1]

-

Apply a solution of 10% Sodium Sulfide . This turns invisible Tl salts into black

, making contamination visible.[1] -

Wipe up the black precipitate.

References

-

United States Environmental Protection Agency (EPA). (2009). Toxicological Review of Thallium and Compounds. Integrated Risk Information System (IRIS). [Link]

-

Centers for Disease Control and Prevention (CDC). (2018). Prussian Blue (Radiogardase®) Fact Sheet. Radiation Emergency Medical Management. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 26066, Thallium(III) nitrate. [Link]

-

World Health Organization (WHO). (1996). Thallium (Environmental Health Criteria 182).[12] International Programme on Chemical Safety.[1] [Link]

-

Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Thallium, soluble compounds (as Tl). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thallium Toxicity: Mechanisms of Action, Available Therapies, and Experimental Models | MDPI [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. Medical Countermeasures - Prussian Blue Transcript [orau.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. fortunejournals.com [fortunejournals.com]

- 7. benchchem.com [benchchem.com]

- 8. chemsupply.com.au [chemsupply.com.au]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. cpachem.com [cpachem.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Shelf Life and Storage of Thallium(III) Acetate Hydrate

This guide outlines the technical specifications for the storage, stability, and handling of Thallium(III) acetate hydrate (Tl(OAc)₃ · xH₂O).[1][2] It is designed for researchers requiring high-fidelity reagent performance in oxidative transformations while managing extreme toxicity risks.

Executive Summary & Chemical Identity

Thallium(III) acetate hydrate is a potent "soft" Lewis acid and a two-electron oxidizing agent used primarily for the functionalization of alkenes and aromatics (e.g., oxythallation). Unlike its stable Thallium(I) counterparts, the Thallium(III) cation is thermodynamically driven to reduce to the +1 oxidation state. This inherent instability dictates its storage protocol: the reagent is constantly fighting an entropic battle against reduction, hydrolysis, and photochemical decomposition.

-

CAS Number: 2570-63-0 (General/Anhydrous), often supplied as a hydrate (e.g., sesquihydrate).

-

Formula: Tl(CH₃COO)₃ · xH₂O

-

Appearance: White to off-white crystalline powder.[3]

-

Critical Hazard: Fatal if swallowed or inhaled. Cumulative neurotoxin.

Physicochemical Stability Profile

To preserve the reagent's titer, one must understand the mechanisms of its degradation.

A. The Redox Instability (Tl³⁺ → Tl⁺)

The primary degradation pathway is the reduction of Thallium(III) to Thallium(I). Tl(III) is a strong oxidant (

-

Indicator: A color shift from white to pale yellow or brown indicates the formation of Thallium(III) oxide (Tl₂O₃) or mixed-valence oxides, often signaling hydrolysis followed by dehydration.

B. Hygroscopicity and Hydrolysis

While not pyrophoric, Tl(III) acetate is hygroscopic.

-

Mechanism: Excess moisture promotes the hydrolysis of the acetate ligands, generating acetic acid and insoluble thallium oxides/hydroxides.

-

Impact: Hydrolysis lowers the effective molarity and introduces insoluble particulates that can interfere with sensitive catalytic cycles.

C. Photolability

The Tl-O bond is sensitive to UV and visible light. Prolonged exposure accelerates the reduction to Tl(I) acetate, which is catalytically inactive for Tl(III)-mediated oxidations.

Storage Protocol & Shelf Life

Standard: ISO Class 5 (or better) containment for handling; Dark/Dry storage.

Recommended Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | Ambient (15–25°C) | Refrigeration is generally not required but acceptable. Avoid freezing to prevent hydrate crystal lattice disruption. |

| Atmosphere | Tightly Closed / Desiccated | While inert gas (Argon) is ideal, a tightly sealed container with parafilm in a desiccator is sufficient. Prevents moisture-driven hydrolysis. |

| Light | Dark / Amber Glass | Prevents photochemical reduction of Tl(III) to Tl(I). |

| Container | Glass or Polypropylene | Chemical compatibility is high. Secondary containment is mandatory due to toxicity. |

Shelf Life Assessment

Under optimal conditions (Dark, Dry, 20°C), Thallium(III) acetate hydrate exhibits moderate stability.

-

Initial Shelf Life: 2 Years from the date of manufacture.

-

Retest Interval: Annually after the initial period.

-

Degradation Flags (Do Not Use if observed):

-

Discoloration: Distinct browning or yellowing (formation of Tl₂O₃).

-

Clumping: Hard agglomerates indicate significant moisture absorption.

-

Insolubility: If the solid does not dissolve clearly in acetic acid or chloroform (common reaction solvents), significant degradation to insoluble oxides has occurred.

-

Self-Validating Quality Control (QC)

Before committing this reagent to a high-value drug intermediate synthesis, validate its integrity using this logic flow.

QC Workflow Diagram

Figure 1: Decision matrix for validating Thallium(III) acetate quality prior to use.

Rapid Solubility Check (The "Go/No-Go" Test)

-

Take a small aliquot (10-20 mg) in a vial.

-

Add 1 mL of glacial acetic acid.

-

Result: The solution should be clear and colorless. If a brown precipitate remains, the reagent has hydrolyzed/reduced and should be recrystallized or discarded.

Safety & Handling: The "Zero-Contact" Mandate

Thallium is a cumulative poison that mimics potassium in biological systems (

Handling Workflow

Figure 2: The "Zero-Contact" material flow to prevent cumulative exposure.

Critical Safety Protocols

-

Segregation: Never store Tl(III) acetate near strong reducing agents or strong acids (potential for volatile toxic fumes).

-

Decontamination: Any spill must be treated as a major biohazard. Clean surfaces with a phosphate-based buffer (to precipitate insoluble thallium phosphate) or specific commercial heavy metal decontaminants.

-

Waste: All mother liquors, gloves, and weighing boats must go into a dedicated "Heavy Metal - Thallium" waste stream. Never mix with general organic waste.

References

-

American Elements . Thallium(III) Acetate Hydrate Technical Data. American Elements. [Link]

-

New Jersey Department of Health . Hazardous Substance Fact Sheet: Thallium Acetate. NJ.gov. [Link]

Sources

Methodological & Application

Application Note: Protocol for Electrophilic Aromatic Thallation using Thallium(III) Acetate

[1]

Executive Summary

This guide details the protocol for electrophilic aromatic thallation using Thallium(III) Acetate [Tl(OAc)₃] . While Thallium(III) Trifluoroacetate (TTFA) is the more common, highly reactive reagent for this transformation, Tl(OAc)₃ offers a milder, more selective alternative for highly activated substrates or systems where vigorous oxidation must be avoided. This protocol focuses on the thermodynamic control of the reaction, safety management of thallium waste, and downstream functionalization (specifically iododethallation).

Critical Safety Warning

DANGER: CUMULATIVE NEUROTOXIN Thallium compounds are extreme cumulative poisons that can be absorbed through intact skin.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Containment: All weighing and reactions must occur inside a certified chemical fume hood.

Waste: NEVER dispose of thallium down the drain. All solid and liquid waste must be segregated into a specifically labeled "Heavy Metal - Thallium" waste stream.

Mechanistic Principles

Why Thallium(III) Acetate?

The choice between Tl(OAc)₃ and TTFA is dictated by the reactivity-selectivity principle.

-

TTFA (in TFA): Extremely electrophilic, rapid reaction at room temperature. Ideal for deactivated rings but can cause over-oxidation or polymerization in electron-rich systems.

-

Tl(OAc)₃ (in AcOH): Moderately electrophilic. Requires elevated temperatures (reflux) or acidic catalysis (e.g., HClO₄) to generate the active electrophile. It is preferred when high regioselectivity is required for activated substrates (e.g., anisoles, thiophenes) without side reactions.

Reaction Mechanism ( )

The reaction proceeds via a reversible Electrophilic Aromatic Substitution (

Figure 1: Mechanism of Thallation

Caption: The generation of the active thallium electrophile followed by attack on the aromatic ring. Note the reversibility (dashed red line), which allows for thermodynamic equilibration.

Experimental Protocol